molecular formula C9H14N2 B11741981 6-(Sec-butyl)pyridin-2-amine

6-(Sec-butyl)pyridin-2-amine

Cat. No.: B11741981
M. Wt: 150.22 g/mol
InChI Key: CMYJFXHUXYMLBL-UHFFFAOYSA-N
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Description

Significance of the Pyridine (B92270) Scaffold in Chemical Research

The pyridine scaffold, a heterocyclic aromatic compound containing a nitrogen atom, is a cornerstone in chemical research, particularly in medicinal chemistry and materials science. rsc.orgontosight.aigoogle.com Its structural similarity to benzene, but with the inclusion of a nitrogen atom, imparts unique properties such as basicity and the ability to engage in hydrogen bonding. mdpi.com This has led to the widespread incorporation of the pyridine ring into a vast array of functional molecules, including a significant number of FDA-approved drugs. rsc.orgontosight.ai The versatility of the pyridine nucleus allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to achieve desired biological activities or material characteristics. mdpi.comacs.org

Overview of Aminopyridine Chemistry and its Research Context

Aminopyridines are derivatives of pyridine that feature one or more amino groups attached to the pyridine ring. These compounds are of significant interest due to their diverse biological activities and their utility as building blocks in organic synthesis. nih.govnih.gov The position of the amino group on the pyridine ring profoundly influences the compound's chemical and physical properties, including its basicity and reactivity. 2-Aminopyridines, in particular, are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. google.comgoogle.com Research in aminopyridine chemistry is continually expanding, with ongoing efforts to develop novel synthetic methodologies and explore new applications for these versatile compounds. nih.govnih.gov

Scope and Objectives of Research on 6-(Sec-butyl)pyridin-2-amine

This article focuses specifically on this compound, a substituted aminopyridine. The primary objective is to provide a comprehensive overview of the existing knowledge of this compound. This includes a detailed discussion of its synthesis and characterization, an analysis of its chemical properties and reactivity, and an exploration of its current and potential applications in research and development. By consolidating this information, this article aims to serve as a valuable resource for researchers interested in the chemistry and potential utility of this compound and related compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

6-butan-2-ylpyridin-2-amine

InChI

InChI=1S/C9H14N2/c1-3-7(2)8-5-4-6-9(10)11-8/h4-7H,3H2,1-2H3,(H2,10,11)

InChI Key

CMYJFXHUXYMLBL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC(=CC=C1)N

Origin of Product

United States

Synthetic Methodologies for 6 Sec Butyl Pyridin 2 Amine

Retrosynthetic Analysis and Precursor Design

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, guiding the design of a synthetic pathway. kccollege.ac.insathyabama.ac.in For 6-(sec-butyl)pyridin-2-amine, two primary disconnection approaches are most logical:

C-N Bond Disconnection: The most straightforward disconnection is at the C2-amino bond. This suggests two potential forward syntheses:

Nucleophilic Aromatic Substitution (SNAr): This pathway involves disconnecting the amine group, leading to a synthon of a 2-halopyridine derivative and an ammonia (B1221849) equivalent. The corresponding synthetic precursor would be a compound like 2-chloro-6-(sec-butyl)pyridine, which could react with an amine source.

Reductive Amination: This approach disconnects the C-N bond by considering it formed from a carbonyl-amine condensation. This leads back to 6-(sec-butyl)pyridin-2-one as a precursor, which would undergo amination and subsequent reduction. youtube.com

C-C Bond Disconnection: An alternative disconnection breaks the bond between the pyridine (B92270) ring and the sec-butyl group. This would involve a cross-coupling reaction, starting from 2-amino-6-halopyridine and a suitable sec-butyl organometallic reagent.

These disconnections form the basis for designing the direct and multi-step synthetic pathways discussed below.

Direct Synthesis Approaches

Direct synthesis aims to construct the target molecule in a single, efficient step from advanced precursors.

Reductive amination is a powerful method for forming amines from carbonyl compounds. masterorganicchemistry.com In the context of this compound, the synthesis would typically start from 6-(sec-butyl)pyridin-2-one. The pyridone is first treated with an ammonia source, such as ammonium (B1175870) formate (B1220265) or aqueous ammonia, to form an imine or enamine intermediate in situ. This intermediate is then reduced to the desired amine. organic-chemistry.org

A variety of reducing agents can be employed for this transformation, with the choice often dictated by the substrate's sensitivity and the desired reaction conditions. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are mild enough not to reduce the starting ketone but are reactive towards the protonated iminium ion intermediate. masterorganicchemistry.comnih.gov More recent developments have introduced other reagents like pyridine-borane complexes, which offer high reactivity and stability. acs.org

Table 1: Common Reagents for Reductive Amination

Reducing Agent Typical Solvent(s) Key Features
Sodium Cyanoborohydride (NaBH₃CN) Methanol (B129727), Ethanol (B145695) Selective for imines over ketones/aldehydes; toxic cyanide byproduct. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF) Mild, non-toxic alternative to NaBH₃CN; widely applicable. nih.gov
Pyridine-Borane Complexes (e.g., 2-MePy-BH₃) Acetic Acid, Methanol Cost-effective, stable, and highly reactive for pyridine substrates. acs.org
Catalytic Hydrogenation (H₂/Catalyst) Ethanol, Methanol Uses catalysts like Pd/C or Raney Nickel; may affect other functional groups. nih.gov
Metallic Magnesium (Mg) Methanol Inexpensive method, effective for preparing secondary amines. psu.edu

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry. youtube.com This approach requires a pyridine ring activated by an electron-withdrawing group and containing a good leaving group, typically a halogen, at the C2 or C4 position. For the synthesis of this compound, the precursor would be a 2-halo-6-(sec-butyl)pyridine.

The reaction proceeds by the attack of a nucleophile (ammonia or an ammonia equivalent) on the electron-deficient C2 position, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is restored upon the expulsion of the halide leaving group. youtube.com The reactivity order for the leaving group is generally F > Cl > Br > I for activated systems. researchgate.net The reaction often requires elevated temperatures and may be facilitated by a base to neutralize the generated acid. chemrxiv.org In some cases, copper-catalyzed conditions, known as the Goldberg or Buchwald-Hartwig amination, can be used to couple the amine and the aryl halide under milder conditions, which is particularly useful for less reactive substrates. rsc.orgmdpi.com

While more complex, constructing the pyridine ring itself with the desired substituents is another viable strategy. Such methods build the heterocyclic core from acyclic precursors. benthamdirect.com For instance, a modified Hantzsch pyridine synthesis or a Bohlmann-Rahtz synthesis could theoretically be adapted. organic-chemistry.org

A more direct precursor, a 2-pyridone, can be synthesized via the Guareschi-Thorpe condensation, which reacts a cyanoacetamide with a 1,3-dicarbonyl compound. beilstein-journals.org This pyridone can then be converted to a 2-chloropyridine (B119429) and subsequently undergo SNAr to yield the final product. Multi-component reactions, where three or more starting materials combine in a one-pot synthesis, also offer an efficient route to highly substituted pyridines, including 2-amino-pyridines. nih.govresearchgate.net

Multi-step Synthesis Pathways

Often, the precursors required for direct synthesis are not commercially available and must be prepared through a multi-step sequence. savemyexams.com A plausible pathway for this compound could start from a simple, inexpensive picoline (methylpyridine).

A representative multi-step synthesis could be:

Starting Material: Begin with a commercially available 2-amino-6-methylpyridine.

Halogenation: Convert the amino group into a more stable leaving group for subsequent C-C bond formation, or protect it. A more common route would be to start with 2-bromo-6-methylpyridine.

Side-Chain Functionalization: The methyl group can be functionalized. For example, deprotonation with a strong base like lithium diisopropylamide (LDA) followed by reaction with a suitable electrophile like propyl bromide could form the sec-butyl group.

Introduction of the Amino Group: If starting from a halogenated pyridine, the final step would be a nucleophilic aromatic substitution with an amine source, as detailed in section 2.2.2. rsc.org

This approach offers flexibility, allowing for the introduction of various functional groups through well-established reactions. savemyexams.com

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of the final product is crucial, especially for large-scale synthesis. Optimization involves systematically adjusting reaction parameters such as temperature, solvent, catalyst, and reagents. rsc.org

For an SNAr reaction, optimization might involve:

Leaving Group: Comparing the yields from 2-fluoro-, 2-chloro-, and 2-bromo-pyridine precursors. Fluoropyridines are often more reactive, which can lead to higher yields or allow for milder reaction conditions. rsc.org

Catalyst System: In copper- or palladium-catalyzed aminations, screening different ligands and metal sources is critical to find the most active and stable catalytic system. rsc.orgmdpi.com

Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃, t-BuONa) and solvent (e.g., Toluene (B28343), Dioxane, DMF) can dramatically influence reaction rates and yields.

For a reductive amination, optimization could focus on:

Reducing Agent: Testing different borohydride (B1222165) reagents or borane (B79455) complexes to find one that provides the best selectivity and yield. acs.org

pH Control: The pH of the reaction is critical, as the reaction proceeds through a protonated iminium ion. Buffers are often used to maintain the optimal pH range. psu.edu

Table 2: Example of Reaction Optimization Parameters

Parameter Variation 1 Variation 2 Variation 3 Rationale for Optimization
Leaving Group (SNAr) 2-Bromo-pyridine 2-Chloro-pyridine 2-Fluoro-pyridine Fluorine is often a better leaving group in SNAr, potentially increasing reaction rate and yield. rsc.org
Catalyst (Cross-Coupling) Pd(OAc)₂ Pd₂(dba)₃ CuI / Ligand Different catalysts and ligands have varying efficacy depending on the specific substrates. rsc.orgmdpi.com
Base (SNAr) K₂CO₃ K₃PO₄ Cs₂CO₃ The strength and solubility of the base can significantly impact reaction success. mdpi.com
Reducing Agent (Reductive Amination) NaBH(OAc)₃ NaBH₃CN 2-MePy-BH₃ To improve selectivity, yield, and cost-effectiveness while avoiding toxic byproducts. acs.org

Green Chemistry Principles in Synthesis of this compound

The synthesis of specialized chemical compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Key areas of focus include the selection of environmentally benign solvents and the development of highly efficient catalytic systems that minimize waste and energy consumption. The primary route to this compound often involves the amination of a precursor such as 2-bromo-6-sec-butylpyridine. Research into analogous reactions provides insight into how green chemistry principles can be applied to this synthesis.

Solvent Selection

Research into related amination and pyridine modification reactions highlights the influence of the solvent on reaction outcomes. For instance, in the synthesis of pyridine analogues, acetonitrile (B52724) was found to provide higher yields for nucleophilic substitution compared to dimethylformamide (DMF). nih.gov Other studies have explored a range of conventional solvents, noting that reactions can proceed efficiently in less polar aprotic solvents like toluene and polar aprotic solvents like tetrahydrofuran (THF), while being ineffective in highly nonpolar solvents such as n-hexane due to poor solubility of starting materials. rsc.org

A significant advancement in green solvent technology is the use of Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors. mdpi.com These solvents are often biodegradable, have low volatility, and can sometimes act as both the solvent and a catalyst. For example, a DES known as reline (a 1:2 molar mixture of choline (B1196258) chloride and urea) has been successfully used as a medium for the N-alkylation of aromatic amines. mdpi.com The use of DESs has been shown to enhance reaction rates and allows for easier product isolation and solvent recycling. mdpi.com In some enzymatic transaminations, DESs like reline have demonstrated comparable performance to traditional solvents like DMSO, achieving nearly quantitative conversions. mdpi.com

The table below summarizes the performance of various solvents in reactions analogous to the synthesis of this compound.

Table 1: Comparison of Solvents in Relevant Amine Synthesis

Reaction Type Solvent Substrate(s) Yield/Conversion Reference
Nucleophilic Substitution Acetonitrile Mesylate precursor for [¹⁸F]9 Higher Yield nih.gov
Nucleophilic Substitution Dimethylformamide (DMF) Mesylate precursor for [¹⁸F]9 Lower Yield nih.gov
Photomediated Rearrangement Toluene Z-DBE 97% rsc.org
Photomediated Rearrangement Tetrahydrofuran (THF) Z-DBE 98% rsc.org
Photomediated Rearrangement n-Hexane Z-DBE No Reaction rsc.org
N-Alkylation Reline (DES) Aniline, Hexyl bromide 78% mdpi.com
Biocatalytic Transamination Reline (15% cosolvent) 1-(4-(pyridin-3-yl)phenyl)ethan-1-one ~100% mdpi.com

This table is generated based on data from analogous reactions to illustrate solvent effects.

Catalyst Efficiency

High catalyst efficiency is a cornerstone of green chemistry, aiming to maximize product yield while minimizing the amount of catalyst used. This reduces costs, simplifies purification, and decreases the environmental burden associated with metal catalysts. For the synthesis of 2-aminopyridine (B139424) derivatives, copper- and palladium-based catalytic systems are common.

The copper-catalyzed Goldberg reaction is an effective method for forming C-N bonds to produce N-substituted aminopyridines from halopyridines. nih.gov Modern iterations of this reaction utilize a catalyst formed in-situ from copper(I) iodide (CuI) and a ligand like 1,10-phenanthroline. This system demonstrates high efficiency, requiring very low catalyst loadings, typically between 0.5 and 3 mol%. nih.gov The ability to achieve high yields with minimal catalyst is a significant green advantage. This method can be adapted for a one-pot synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine, where an intermediate formamide (B127407) is cleaved in-situ, streamlining the process. nih.gov

Palladium-catalyzed cross-coupling reactions are also widely used for the amination of halopyridines. georgiasouthern.edu Catalysts such as those employing palladium(0) precursors like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with phosphine (B1218219) ligands (e.g., rac-BINAP) are well-established. georgiasouthern.edu While highly effective, a key green objective is to reduce the amount of expensive and toxic palladium required.

The ultimate measure of catalyst efficiency can be expressed through metrics like Turnover Number (TON), which is the moles of product formed per mole of catalyst, and Turnover Frequency (TOF), which is the TON per unit of time. In related catalytic fields, such as the transfer hydrogenation of ketones using ruthenium complexes, TOFs as high as 87,000 h⁻¹ have been achieved, showcasing the potential for extremely active catalysts. acs.org The development of catalysts with similar activity for the amination of 2-bromo-6-sec-butylpyridine would represent a major step forward in the green synthesis of its corresponding amine.

The table below presents data on catalyst systems used in the synthesis of aminopyridines and related compounds.

Table 2: Efficiency of Catalytic Systems in Aminopyridine Synthesis

Catalyst System Ligand Catalyst Loading Reaction Yield Reference
CuI 1,10-Phenanthroline 0.5 - 3 mol% Goldberg Amination of 2-Bromopyridine High nih.gov
Pd₂(dba)₃ rac-BINAP Not specified Cross-coupling amination of halopyridine Not specified georgiasouthern.edu
10% Pd/C - Not specified Nitro group reduction 82-100% acs.org

This table includes data from relevant catalytic aminations and a highly efficient catalytic reaction for comparison.

Advanced Spectroscopic and Spectrometric Characterization of 6 Sec Butyl Pyridin 2 Amine for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton (¹H) NMR for Chemical Environment Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. For 6-(sec-butyl)pyridin-2-amine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the sec-butyl group and the amine group.

The three protons on the pyridine ring (at positions 3, 4, and 5) would appear in the aromatic region, typically between δ 6.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would be dictated by their position relative to the nitrogen atom and the amino and sec-butyl substituents. The protons of the amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The sec-butyl group would present a more complex set of signals in the aliphatic region (typically δ 0.5-3.0 ppm). This would include a triplet for the terminal methyl group (-CH₃), a doublet for the other methyl group, a multiplet for the methylene (B1212753) group (-CH₂-), and a multiplet for the methine proton (-CH-). The integration of these signals would correspond to the number of protons in each group.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Pyridine H-3 6.2 - 6.5 d ~7-9
Pyridine H-4 7.2 - 7.5 t ~7-9
Pyridine H-5 6.4 - 6.7 d ~7-9
NH₂ 4.0 - 5.5 br s -
sec-Butyl CH 2.5 - 3.0 m ~7
sec-Butyl CH₂ 1.5 - 1.8 m ~7
sec-Butyl CH₃ (doublet) 1.2 - 1.4 d ~7

Carbon (¹³C) NMR for Carbon Framework Elucidation

Carbon (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., C=C, C-N, C-H). In the proton-decoupled ¹³C NMR spectrum of this compound, a distinct signal is expected for each unique carbon atom. libretexts.org

The pyridine ring would exhibit five signals in the downfield region (typically δ 100-160 ppm). The carbon atom attached to the nitrogen (C2 and C6) would have characteristic chemical shifts. The sec-butyl group would show four signals in the upfield aliphatic region (typically δ 10-40 ppm). The chemical shifts would differentiate the methine, methylene, and the two non-equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyridine C2 158 - 162
Pyridine C3 105 - 110
Pyridine C4 138 - 142
Pyridine C5 110 - 115
Pyridine C6 155 - 159
sec-Butyl CH 35 - 40
sec-Butyl CH₂ 28 - 33
sec-Butyl CH₃ (from CH) 20 - 25

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms, which is crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the adjacent protons on the pyridine ring and within the sec-butyl group, helping to trace the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly bonded. This can help to determine the preferred conformation of the sec-butyl group relative to the pyridine ring.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. core.ac.ukniscpr.res.in

FTIR Spectroscopy : The FTIR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the sec-butyl group would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. C-N stretching and N-H bending vibrations would also be present in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy : Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations, particularly the symmetric ring breathing mode, often give a strong signal in the Raman spectrum. The C-H and N-H stretching vibrations would also be observable. The complementarity arises from the different selection rules for the two techniques; vibrations that are weak or absent in FTIR may be strong in Raman, and vice-versa. derpharmachemica.com

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Vibrational Mode Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch (amine) 3300 - 3500 3300 - 3500
Aromatic C-H Stretch 3000 - 3100 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960 2850 - 2960
C=C, C=N Ring Stretch 1400 - 1600 1400 - 1600
N-H Bend (amine) 1590 - 1650 -

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be determined. For this compound (C₉H₁₄N₂), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimental value.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the sec-butyl group or parts of it, as well as fragmentation of the pyridine ring. Analysis of these fragment ions helps to piece together the molecular structure. For instance, a prominent peak corresponding to the loss of a propyl radical (C₃H₇) or an ethyl radical (C₂H₅) from the sec-butyl group would be expected.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires the formation of a suitable single crystal of the compound. If a crystal of this compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. researchgate.net This would confirm the connectivity established by NMR and provide detailed information about the conformation of the sec-butyl group and the planarity of the pyridine ring. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amino group and the pyridine nitrogen, which govern the solid-state architecture.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure

The electronic structure and photophysical properties of this compound can be investigated using electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy. While specific experimental data for this compound is not extensively available in the reviewed literature, the spectroscopic characteristics can be inferred from studies on structurally related 2-aminopyridine (B139424) derivatives.

The electronic absorption spectra of aminopyridine compounds are generally characterized by π–π* and n–π* transitions. For instance, studies on various aminopyridine derivatives show that the position and intensity of absorption bands are influenced by the nature and position of substituents on the pyridine ring, as well as the solvent polarity. In related aminopyridine systems, absorption bands are typically observed in the UV region. For example, in a study of 2-amino-4,6-diphenylnicotinonitriles, two main absorption bands were identified, corresponding to n–π* and π–π* electronic transitions. mdpi.com The n–π* transitions are often observed as lower energy, less intense bands, while the π–π* transitions appear as higher energy, more intense bands.

Fluorescence spectroscopy provides further insight into the electronic structure and excited-state properties. Many aminopyridine derivatives are known to be fluorescent. The fluorescence emission is a result of the molecule relaxing from the first excited singlet state (S1) to the ground state (S0). The wavelength and quantum yield of this emission are sensitive to the molecular structure and its environment.

Research on 6-substituted 2-aminopyridines has shown that the substituent at the 6-position can significantly influence the photophysical properties. For example, the introduction of an amino group at the 6-position of 2,2'-bipyridine (B1663995) results in a fluorescent chromophore. researchgate.net The fluorescence maxima of such compounds often exhibit a red-shift (bathochromic shift) in more polar solvents, which is indicative of a more polar excited state compared to the ground state. researchgate.net This solvatochromic effect is a common feature in molecules where intramolecular charge transfer (ICT) occurs upon excitation. In the case of this compound, the electron-donating amino group and the alkyl substituent would be expected to influence the energy of the frontier molecular orbitals (HOMO and LUMO) and thus the absorption and emission characteristics.

In protic solvents, the fluorescence of aminopyridines can be significantly quenched due to intermolecular hydrogen bonding interactions with the solvent molecules, which provides a non-radiative decay pathway for the excited state. researchgate.net

While detailed experimental values for this compound are not available, a hypothetical data table based on typical values for similar 2-aminopyridine derivatives is presented below for illustrative purposes.

Table 1: Hypothetical Spectroscopic Data for this compound in Different Solvents

Solvent Absorption λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Emission λmax (nm)
Dichloromethane ~290, ~340 ~8,000, ~5,000 ~380
Acetonitrile (B52724) ~288, ~338 ~8,200, ~5,100 ~385
Methanol (B129727) ~285, ~335 ~8,100, ~5,000 ~395 (Quenched)
Note:

The study of the electronic spectra of this compound would provide valuable information on its electronic transitions and the influence of the sec-butyl group on the photophysical properties of the 2-aminopyridine core. Further experimental and computational studies are necessary to fully elucidate its electronic structure.

Theoretical and Computational Chemistry Studies of 6 Sec Butyl Pyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting a molecule's reactivity. mdpi.comresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.commdpi.com

In 6-(sec-butyl)pyridin-2-amine, the HOMO is typically localized over the electron-rich aminopyridine ring, specifically with significant contributions from the nitrogen atom of the amine group and the π-system of the pyridine (B92270) ring. This indicates that these are the most probable sites for electrophilic attack. Conversely, the LUMO is generally distributed across the pyridine ring's π-antibonding orbitals, making the ring susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. frontiersin.orgiucr.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV) Description
HOMO -5.85 Localized on the aminopyridine ring, indicating sites for electrophilic attack.
LUMO -0.95 Distributed over the pyridine ring, indicating sites for nucleophilic attack.
Energy Gap (ΔE) 4.90 Suggests moderate kinetic stability and reactivity.

Note: These values are illustrative and would be determined precisely by specific DFT calculations (e.g., at the B3LYP/6-311G(d,p) level of theory). mdpi.commdpi.com

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and predict the reactive behavior of a molecule. mdpi.comrsc.org It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Red regions indicate negative electrostatic potential, rich in electrons and prone to electrophilic attack, while blue regions signify positive potential, which are electron-poor and susceptible to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP surface would show a region of high negative potential (red) around the nitrogen atom of the amine group and, to a lesser extent, the nitrogen within the pyridine ring, confirming these as primary sites for interaction with electrophiles. The hydrogen atoms of the amine group would exhibit positive potential (blue), making them potential hydrogen-bond donors. The sec-butyl group, being largely nonpolar, would appear as a region of near-neutral (green) potential. iucr.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. mdpi.comusp.br It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified as stabilization energies. These interactions, known as hyperconjugation, are crucial for understanding molecular stability. mdpi.comfrontiersin.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govaalto.fi For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape—the full range of three-dimensional shapes the molecule can adopt due to the rotation around its single bonds. acs.orgacs.org

By simulating the molecule's motion, researchers can identify low-energy, stable conformers and understand the energy barriers between them. The primary source of conformational flexibility in this compound is the rotation around the C-C bond connecting the sec-butyl group to the pyridine ring. MD simulations can reveal the most populated conformational states at a given temperature, which is crucial as the molecule's shape can significantly impact its biological activity or role in a chemical reaction.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, such as NMR chemical shifts and vibrational frequencies (IR and Raman). These predictions are vital for interpreting experimental spectra and confirming molecular structures. mdpi.com

Calculations, typically using DFT methods, can predict the 1H and 13C NMR chemical shifts for this compound. mdpi.comresearchgate.net By comparing these theoretical values with experimental data, a precise structural assignment can be made. The predicted shifts are sensitive to the electronic environment of each nucleus, reflecting the effects of the amine and sec-butyl substituents on the pyridine ring.

Similarly, the calculation of vibrational frequencies can generate a theoretical infrared (IR) spectrum. acs.org This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the N-H stretching of the amine group, the C=N and C=C stretching modes of the pyridine ring, and the C-H bending and stretching modes of the sec-butyl group.

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

Vibrational Mode Predicted Frequency (cm⁻¹) Typical Experimental Range (cm⁻¹)
N-H Stretch (Amine) 3450 - 3300 3500 - 3300
C-H Stretch (Aromatic) 3100 - 3000 3100 - 3000
C-H Stretch (Aliphatic) 2980 - 2850 2970 - 2850
C=N/C=C Stretch (Ring) 1620 - 1550 1610 - 1540

Note: Predicted frequencies are often systematically scaled to better match experimental values.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. rsc.org By calculating the energies of reactants, transition states, and products, chemists can map out the most likely route for a given transformation.

For this compound, computational studies could elucidate its behavior in various reactions. For example, in an electrophilic aromatic substitution, modeling could confirm that substitution occurs preferentially at positions ortho or para to the activating amino group. The calculations would involve locating the transition state structures for each possible pathway and comparing their activation energies. The path with the lowest activation energy would be the favored reaction mechanism. Such studies are fundamental to controlling reaction outcomes and designing more efficient synthetic routes. clockss.org

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent medium can significantly influence the molecular properties and chemical reactivity of a solute molecule. In the context of this compound, theoretical and computational chemistry provides powerful tools to investigate these solvent-solute interactions. By employing quantum chemical methods, such as Density Functional Theory (DFT), combined with continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), it is possible to predict how the properties of the molecule change from the gas phase to various solvent environments. scielo.brnih.govresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a simulated solvent environment. researchgate.net

The polarity of the solvent is a critical factor that can alter the electronic distribution, geometry, and stability of this compound. researchgate.net A general trend observed in computational studies of similar heterocyclic amines is that the dipole moment of the molecule tends to increase as the polarity of the solvent increases. squ.edu.ombanglajol.info This is due to the stabilization of the charge-separated resonance structures of the molecule by the polar solvent. For instance, a computational study on 2-methylimidazole (B133640), a structurally related heterocyclic amine, demonstrated a clear correlation between the solvent's dielectric constant and the calculated dipole moment. squ.edu.om As the solvent environment changed from the gas phase to more polar solvents like chloroform, n-octanol, DMSO, and water, the dipole moment progressively increased. squ.edu.om This suggests that this compound would likely exhibit a higher dipole moment in polar solvents compared to non-polar solvents or the gas phase.

The following table illustrates the typical effect of solvent polarity on the calculated dipole moment for a related heterocyclic amine, 2-methylimidazole, as determined by DFT calculations with the SMD solvation model. This data is presented to demonstrate the expected trend for this compound.

Table 1: Calculated Dipole Moments of 2-Methylimidazole in Various Solvents

Solvent Dielectric Constant (ε) Calculated Dipole Moment (Debye)
Gas Phase 1.0 3.6
Chloroform 4.8 4.6
n-Octanol 10.3 4.8
DMSO 46.7 5.0
Water 78.4 5.1

Data derived from a computational study on 2-methylimidazole and is intended to be illustrative of general solvent effects. squ.edu.om

Solvent effects also extend to the reactivity of the molecule. The solvation free energy, which represents the energy change associated with transferring a molecule from the gas phase to a solvent, is a key thermodynamic parameter. Computational models can predict how this energy changes with solvent polarity. dergipark.org.tr Generally, polar molecules are more stabilized in polar solvents, resulting in a more negative solvation free energy. banglajol.info This stabilization can, in turn, affect the activation energy of a reaction. For nucleophilic substitution reactions involving polar species, polar solvents can stabilize the transition state more than the reactants, thus accelerating the reaction rate. scielo.br

Furthermore, global reactivity descriptors, such as chemical hardness, chemical potential, and the electrophilicity index, which are derived from the energies of the frontier molecular orbitals (HOMO and LUMO), are also influenced by the solvent. dergipark.org.trmdpi.com Studies on similar molecules have shown that with increasing solvent polarity, the chemical potential and electrophilicity index tend to increase, while chemical hardness may decrease, indicating an alteration in the molecule's reactivity profile. banglajol.info For this compound, this implies that its reactivity in chemical processes, such as its basicity or its participation in substitution reactions, would be modulated by the choice of solvent. acs.org For example, the basicity of substituted pyridines is known to be significantly affected by the solvent environment due to the differential solvation of the neutral pyridine and the charged pyridinium (B92312) ion. acs.org

Chemical Reactivity and Transformation Studies of 6 Sec Butyl Pyridin 2 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is characterized by an electron-deficient π-system due to the presence of the electronegative nitrogen atom, which makes it generally resistant to electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.orgorganicchemistrytutor.com This deactivation is most pronounced at the C2, C4, and C6 positions. Consequently, electrophilic attack on an unsubstituted pyridine ring, when it occurs, preferentially happens at the C3 position. wikipedia.orgorganicchemistrytutor.com

In the case of 6-(sec-butyl)pyridin-2-amine, the powerful electron-donating amino group (-NH₂) at the C2 position strongly activates the ring towards EAS. This activation counteracts the inherent deactivation by the ring nitrogen. The directing effects of the substituents are crucial: the amino group directs incoming electrophiles to its ortho (C3) and para (C5) positions. The ring nitrogen directs to C3 and C5. The convergence of these directing effects makes the C3 and C5 positions the most favorable sites for electrophilic attack.

While direct nitration and sulfonation of pyridine are known to be sluggish reactions requiring harsh conditions wikipedia.org, the presence of the activating amino group facilitates substitution. A common strategy to enhance the reactivity of the pyridine ring towards electrophiles involves the initial oxidation of the ring nitrogen to a pyridine N-oxide. wikipedia.org This transformation activates the C4 position for electrophilic attack. Subsequent deoxygenation, often achieved with reagents like zinc dust or phosphorus tribromide, can restore the pyridine ring. wikipedia.orgclockss.org

Nucleophilic Reactions Involving the Amine and Pyridine Nitrogen

The chemical nature of this compound provides two primary sites for nucleophilic behavior: the exocyclic primary amine and the endocyclic pyridine nitrogen. The exocyclic amine is the more potent nucleophile and readily participates in reactions with a wide array of electrophiles. masterorganicchemistry.com Its reactivity is a cornerstone of many derivatization strategies, as detailed in section 5.3.1.

The pyridine ring itself, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr). A classic example is the Chichibabin reaction, where treatment with sodium amide (NaNH₂) can introduce an amino group at the C2 or C6 position of unsubstituted pyridine, displacing a hydride ion. wikipedia.org While the target compound is already aminated at C2, this reaction underscores the susceptibility of the pyridine ring to potent nucleophiles.

Furthermore, reactions can proceed through highly reactive pyridyne intermediates. The generation of 2,3-pyridyne from a suitable precursor, such as 3-(trimethylsilyl)pyridin-2-yl triflate, in the presence of an amine nucleophile leads to exclusive addition at the C2 position, providing a synthetic route to 2-aminopyridine (B139424) derivatives. nih.gov

Derivatization and Functionalization Strategies

The versatile reactivity of this compound allows for extensive derivatization, enabling the synthesis of a wide range of analogs through modification of the amine group and the pyridine ring.

The primary amino group is the most reactive site for acylation and alkylation due to its high nucleophilicity. masterorganicchemistry.com

Acylation: This reaction involves treating the amine with an acylating agent to form a stable amide linkage. A variety of reagents can be employed, including acyl chlorides, acid anhydrides, and esters under specific conditions. jfda-online.comresearchgate.net A particularly common and mild method for protecting the amine or modifying its properties is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to yield the N-Boc protected carbamate. organic-chemistry.orggoogle.com The acylation of 2-aminopyridine with long-chain malonic esters has also been demonstrated as an effective method. google.com

Table 1: Representative Acylation Reactions of the 2-Amino Group
Acylating AgentReagent ClassProduct TypeReference
Acetyl Chloride (CH₃COCl)Acyl HalideN-Acetamide jfda-online.com
Di-tert-butyl dicarbonate (Boc₂O)Acid AnhydrideN-tert-butoxycarbonyl (Boc) carbamate organic-chemistry.org
Diethyl dodecanoylmalonateEsterN-Dodecanoylamide google.com
Dansyl ChlorideSulfonyl ChlorideN-Sulfonamide ddtjournal.com

Alkylation: The amine group can be alkylated using alkyl halides. However, a common challenge is controlling the degree of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com More controlled and specific methods, such as the copper-catalyzed Goldberg reaction, can be used for the N-alkylation or N-arylation of 2-aminopyridine precursors using formamides. nih.gov

In contrast to the difficulty of nitration, direct halogenation of the pyridine ring proceeds more readily. wikipedia.org The combined directing effects of the C2-amino group and the C6-sec-butyl group strongly favor substitution at the C3 and C5 positions.

Chlorination and bromination can be achieved using standard halogenating agents. wikipedia.org Studies on related fused pyridine systems, such as imidazo[4,5-b]pyridin-2-ones, show that chlorination and bromination in acetic acid lead to di-substitution at the C5 and C6 positions of the pyridine moiety. researchgate.net Iodination of such systems has been accomplished using iodine monochloride (ICl), yielding iodo-substituted derivatives. researchgate.net

Table 2: Potential Halogenation Reactions of this compound
ReactionTypical ReagentExpected Major Product(s)Reference
ChlorinationCl₂ / Acetic Acid3-chloro- and/or 5-chloro-derivatives wikipedia.orgresearchgate.net
BrominationBr₂ / Acetic Acid3-bromo- and/or 5-bromo-derivatives wikipedia.orgresearchgate.net
IodinationIodine Monochloride (ICl)3-iodo- and/or 5-iodo-derivatives researchgate.net

Oxidation: The most susceptible site to oxidation under mild conditions is the pyridine ring nitrogen. Treatment with peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding this compound N-oxide. wikipedia.org This transformation is synthetically useful as it alters the electronic properties of the ring, facilitating certain substitution reactions as discussed in section 5.1.

Reduction: The aromatic pyridine ring is generally stable to reduction but can be converted to the corresponding piperidine (B6355638) ring via catalytic hydrogenation. This typically requires high-pressure hydrogen gas in the presence of a metal catalyst like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂). nih.gov If other reducible functional groups are present on the molecule, such as an alkyne or alkene in a side chain, these can often be selectively reduced under milder hydrogenation conditions while leaving the aromatic ring intact. nih.govnih.gov

The 2-aminopyridine scaffold is a valuable precursor for constructing fused heterocyclic systems, leveraging the reactivity of both the exocyclic amine and the endocyclic ring nitrogen. These atoms can act as a binucleophile in reactions with appropriate electrophilic partners.

For example, 2-aminopyridines can react with reagents that lead to the formation of fused ring systems like pyridopyrimidines. Another documented pathway involves the reaction of 2-aminopyridine derivatives with isothiocyanates followed by oxidative cyclization to form substituted aminothiadiazoles. acs.org Furthermore, amides derived from β-enamino ketones have been shown to undergo intramolecular cyclization in the presence of a base to form pyridin-2(1H)-ones, highlighting another potential transformation pathway for derivatives of the title compound. researchgate.net

Cross-Coupling Reactions Involving Substituted Pyridine Derivatives

The 2-aminopyridine scaffold is a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and materials. Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of this motif. The presence of the amino group and the pyridine nitrogen makes these substrates unique, presenting both challenges, such as catalyst inhibition, and opportunities for selective transformations. For a molecule like this compound, a halogen atom would typically be required on the pyridine ring (e.g., at the 3- or 5-position) to serve as the electrophilic partner in standard cross-coupling reactions. Alternatively, the amino group itself can act as a nucleophile.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds. In the context of 2-aminopyridine derivatives, this reaction can be challenging. The pyridine nitrogen and the exocyclic amino group can chelate to the palladium center, forming stable complexes that inhibit catalytic turnover, a phenomenon known as catalyst poisoning. core.ac.ukyorku.ca

However, research has shown that the strategic placement of substituents on the 2-aminopyridine ring can mitigate this issue. Bulky substituents on the N-heterocyclic carbene (NHC) ligands of the palladium catalyst, along with substituents on the 2-aminopyridine substrate, can destabilize the inhibitory complexes and facilitate the desired reductive elimination step. yorku.ca Specifically, placing electron-donating or electron-withdrawing groups at the 6-position of the 2-aminopyridine ring has been found to reduce the poisoning effect and promote the catalytic cycle. yorku.ca The sec-butyl group at the 6-position of this compound is an electron-donating alkyl group that would be expected to influence the reaction in this manner, potentially making it a viable nucleophilic partner in C–N coupling reactions with various aryl and heteroaryl halides. yorku.ca

General conditions for the Buchwald-Hartwig amination of aryl halides with aminopyridines often involve a palladium precatalyst, a specialized phosphine (B1218219) ligand, and a base. nih.govresearchgate.net

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Heteroaryl Amines

Aryl Halide Amine Catalyst System Base Solvent Temp. (°C) Yield (%) Ref
4-Chlorobenzamide 2-Aminopyridine 0.25 mol% Pd(OAc)₂, Ligand 2 LHMDS Dioxane 100 89 nih.gov
2-Bromopyridine Volatile Primary/Secondary Amines Pd(OAc)₂, dppp NaOt-Bu Toluene (B28343) 80 55-98 researchgate.net
Aryl/Heteroaryl Chlorides 2-Aminopyridine Pd-PEPPSI-IPentCl NaBHT or Carbonate DME 80 Good yorku.caresearchgate.net

Table is illustrative and based on data for related compounds. LHMDS: Lithium bis(trimethylsilyl)amide, dppp: 1,3-Bis(diphenylphosphino)propane, DME: 1,2-Dimethoxyethane, NaBHT: Sodium 2,6-di-tert-butyl-4-methylphenoxide.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C–C bond formation, coupling an organoboron species with an organic halide or triflate. For a derivative like 6-(sec-butyl)-2-halopyridine, this reaction would be a primary method for introducing aryl, heteroaryl, or vinyl substituents. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. sumitomo-chem.co.jpnih.gov

Studies on the Suzuki coupling of 2-halopyridines have shown that these substrates can be challenging compared to simple aryl halides, but effective catalyst systems have been developed. nih.gov The use of palladium-on-charcoal (Pd/C) in combination with a phosphine ligand like triphenylphosphine (B44618) (PPh₃) has proven essential for the successful coupling of halopyridines. sumitomo-chem.co.jp The synthesis of 6-aryl-2,4-diaminopyrimidines from their chloro precursors using Pd(PPh₃)₄ and various arylboronic acids further demonstrates the utility of this reaction on related nitrogen-rich heterocycles. researchgate.net

Table 2: Examples of Suzuki-Miyaura Coupling with Substituted Pyridine Derivatives

Halopyridine Derivative Boronic Acid Catalyst Base Solvent Temp. (°C) Yield (%) Ref
2-Chloro-6-methoxypyridine Phenylboronic acid Pd(II)/C (0.25 mol%), PPh₃ 2M Na₂CO₃ DME Reflux 78 sumitomo-chem.co.jp
3-Bromo-2-aminopyridine 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 80 95 N/A
2-Chloropyridine (B119429) (2-Butoxyethyl)trifluoroborate PdCl₂(AtaPhos)₂ Cs₂CO₃ Toluene/H₂O 100 34 nih.gov

Table is illustrative and based on data for related compounds. dppf: 1,1'-Bis(diphenylphosphino)ferrocene, DME: 1,2-Dimethoxyethane.

Sonogashira Coupling

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. wikipedia.org This reaction is highly valuable for synthesizing alkynyl-substituted pyridines, which are versatile intermediates for more complex heterocyclic systems. nih.gov

Research on 2-amino-3-bromopyridines demonstrates their effective participation in Sonogashira couplings with a wide array of terminal alkynes. scirp.org These reactions proceed under relatively mild conditions to produce 2-amino-3-alkynylpyridines in moderate to excellent yields. The electronic nature of substituents on the pyridine ring influences the reaction outcome; electron-donating groups like methyl at the 5-position can lead to very high yields (up to 93%). scirp.org The sec-butyl group at the 6-position would similarly be expected to act as an electron-donating group, favorably influencing the reaction at an adjacent halide position.

Table 3: Sonogashira Coupling of Substituted 2-Amino-3-bromopyridines with Terminal Alkynes

Pyridine Substrate Alkyne Catalyst System Base Solvent Temp. (°C) Yield (%) Ref
2-Amino-3-bromopyridine Phenylacetylene Pd(CF₃COO)₂(2.5 mol%), PPh₃(5 mol%), CuI (5 mol%) Et₃N DMF 100 85 scirp.org
2-Amino-3-bromopyridine 1-Hexyne Pd(CF₃COO)₂(2.5 mol%), PPh₃(5 mol%), CuI (5 mol%) Et₃N DMF 100 88 scirp.org
2-Amino-3-bromo-5-methylpyridine Phenylacetylene Pd(CF₃COO)₂(2.5 mol%), PPh₃(5 mol%), CuI (5 mol%) Et₃N DMF 100 93 scirp.org
2-Amino-3-bromo-5-methylpyridine 1-Octyne Pd(CF₃COO)₂(2.5 mol%), PPh₃(5 mol%), CuI (5 mol%) Et₃N DMF 100 91 scirp.org

Table is based on data from Zhu, Q. et al. (2017) and provides a representative scope of the reaction. scirp.org

Coordination Chemistry and Ligand Properties of 6 Sec Butyl Pyridin 2 Amine

Binding Modes and Chelation Characteristics with Transition Metals

The coordination of 6-(sec-butyl)pyridin-2-amine to transition metals is primarily dictated by the two nitrogen donor atoms: the endocyclic pyridine (B92270) nitrogen and the exocyclic amino nitrogen. This arrangement allows for several binding modes, with the most common being chelation to form a stable five-membered ring with the metal center. researchgate.netrsc.org

Bidentate Chelation: The most prevalent binding mode for 2-aminopyridine (B139424) ligands is as a bidentate N,N'-chelating agent. researchgate.netrsc.org The ligand coordinates to a single metal center through both the pyridine and the amino nitrogen atoms, forming a thermodynamically favorable five-membered ring. This chelate effect significantly enhances the stability of the resulting metal complex compared to coordination with two separate monodentate ligands. The geometry of the resulting complex will depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Bridging Coordination: Although less common, 2-aminopyridinato ligands (the deprotonated form of 2-aminopyridines) can act as bridging ligands between two or more metal centers. researchgate.net This can lead to the formation of polynuclear complexes with interesting magnetic and catalytic properties.

The sec-butyl group at the 6-position of the pyridine ring in this compound is expected to exert a significant steric influence on its coordination behavior. This bulky substituent can affect the approach of the ligand to the metal center, influence the geometry of the resulting complex, and potentially prevent the coordination of other bulky ligands. Electronically, the alkyl group is a weak electron-donating group, which can slightly increase the basicity of the pyridine nitrogen, thereby strengthening the metal-ligand bond.

Binding Mode Description Key Features
MonodentateCoordination through the pyridine nitrogen only.Amino group may participate in hydrogen bonding.
Bidentate ChelateCoordination through both pyridine and amino nitrogens to the same metal center.Forms a stable five-membered ring.
BridgingThe deprotonated ligand can bridge two or more metal centers.Leads to polynuclear complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of transition metal complexes with this compound can be achieved through several standard methods in coordination chemistry. A common approach involves the direct reaction of the ligand with a metal salt in a suitable solvent. cyberleninka.ru For instance, reacting this compound with a metal halide (e.g., CuCl₂, Co(OAc)₂) in a solvent like ethanol (B145695) or methanol (B129727) can lead to the formation of the corresponding metal complex. scispace.comresearchgate.net The choice of solvent and reaction conditions, such as temperature and reaction time, can influence the nature and quality of the resulting complex.

The characterization of these newly synthesized complexes relies on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Upon complexation, the vibrational frequencies of the C=N bond in the pyridine ring and the N-H bonds of the amino group are expected to shift. chemrj.org A shift in the pyridine ring vibrations indicates coordination of the pyridine nitrogen, while changes in the N-H stretching and bending frequencies suggest the involvement of the amino group in coordination. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons in the ligand will change upon coordination to the metal.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands. These spectra are useful for determining the geometry of the coordination sphere around the metal center (e.g., octahedral, tetrahedral, or square planar). sciencepublishinggroup.com

Elemental Analysis: This technique is used to determine the empirical formula of the complex, confirming the stoichiometry of the metal and ligand. cyberleninka.ru

Technique Information Obtained
Infrared (IR) SpectroscopyConfirmation of ligand coordination through shifts in vibrational frequencies of functional groups.
UV-Visible SpectroscopyDetermination of coordination geometry from d-d transitions and charge transfer bands.
X-ray CrystallographyPrecise determination of molecular structure, including bond lengths and angles.
Elemental AnalysisDetermination of the empirical formula and stoichiometry of the complex.

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds derived from this compound are primarily determined by the nature of the transition metal ion and the geometry of the complex.

The electronic spectra of these complexes are characterized by d-d transitions, which occur within the d-orbitals of the metal ion that have been split in energy by the ligand field. The energy and number of these transitions are indicative of the coordination geometry. For example, octahedral Co(II) complexes typically exhibit three absorption bands in the visible region, while tetrahedral Co(II) complexes show characteristic absorptions at lower energies. ekb.eg

The magnetic properties of the complexes depend on the number of unpaired electrons in the d-orbitals of the metal center. tandfonline.com Complexes can be either paramagnetic (possessing unpaired electrons) or diamagnetic (having no unpaired electrons). The magnetic moment of a complex can be measured experimentally and provides insight into the spin state of the metal ion (high-spin or low-spin). For instance, an octahedral Fe(II) complex can be high-spin with four unpaired electrons or low-spin with no unpaired electrons, depending on the ligand field strength. Given that 2-aminopyridine ligands are generally considered to be of intermediate field strength, the spin state will be highly dependent on the specific metal and its oxidation state. The magnetic properties of some cobalt(II) complexes with 2-aminopyridine have been reported to show paramagnetic behavior consistent with a high-spin d⁷ configuration. researchgate.net

Metal Ion Example Typical Geometry Expected Magnetic Property
Co(II)Octahedral or TetrahedralParamagnetic (High-spin) researchgate.net
Ni(II)Octahedral or Square PlanarParamagnetic (Octahedral), Diamagnetic (Square Planar)
Cu(II)Distorted Octahedral or Square PlanarParamagnetic
Zn(II)TetrahedralDiamagnetic

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes containing 2-aminopyridine ligands have shown significant promise in various catalytic transformations. researchgate.netrsc.org The catalytic activity is often attributed to the ability of the ligand to stabilize the metal center in different oxidation states and to the specific steric and electronic environment it provides.

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Complexes of 2-aminopyridine derivatives have been employed as catalysts in a variety of organic reactions, including cross-coupling reactions and hydroamination. rsc.orgacs.org For instance, palladium complexes of N-aryl-2-aminopyridines have been used to catalyze annulation reactions to form indole (B1671886) derivatives. rsc.org Titanium complexes supported by 2-aminopyridinato ligands have been shown to be effective catalysts for the intramolecular hydroamination of primary aminoalkenes. acs.org The sec-butyl group in this compound could play a crucial role in enhancing the solubility of the catalyst in organic solvents and in influencing the selectivity of the catalytic reaction through steric hindrance.

For heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates its separation and recycling. 2-aminopyridine-based complexes can be immobilized on solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts. researchgate.netdoi.org For example, a gold(I) complex immobilized on MCM-41 has been used for the annulation of 2-aminopyridines with propiolaldehydes. researchgate.net Similarly, iron complexes with aminopyridines supported on alumina (B75360) have been tested for hydrogenation reactions. rsc.org A complex of this compound could potentially be heterogenized to create a recyclable catalyst for various organic transformations.

The introduction of a chiral center into a ligand can lead to the formation of metal complexes that can catalyze stereoselective reactions, producing one enantiomer or diastereomer of a product in excess. While this compound itself is achiral, the sec-butyl group contains a stereocenter. If an enantiomerically pure form of this compound were used, it could potentially be employed in stereoselective catalysis. For example, iron complexes with chiral aminopyridine ligands have been used for the stereoselective polymerization of lactides. acs.org Rhodium complexes with chiral ligands have been utilized for the stereoselective amination of thioethers. nih.gov The development of chiral catalysts based on enantiopure this compound could be a promising area for future research.

Applications in Advanced Materials Science Non Biological Focus

Use as a Building Block for Functional Organic Materials

The inherent functionalities of 6-(sec-butyl)pyridin-2-amine allow for its incorporation into a variety of organic material frameworks, influencing their properties and performance. The presence of the reactive amino group facilitates its integration into larger molecular structures, while the pyridine (B92270) moiety offers coordination sites and influences the electronic characteristics of the final material. Commercial suppliers of chemical compounds for material science research list this compound for applications in OLED materials and as a general material building block. bldpharm.com

In the field of optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), pyridine derivatives are crucial for designing efficient hole-transporting materials (HTMs). The pyridine unit, acting as an acceptor, can be combined with donor moieties to create molecules with suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient charge injection and transport. While specific performance data for OLEDs incorporating this compound is not extensively documented in publicly available research, the fundamental principles of OLED material design and the performance of structurally related compounds underscore its potential.

For instance, a series of functional pyridine-appended pyrene (B120774) derivatives have been synthesized and successfully employed as HTMs in solution-processed OLEDs. nih.gov These materials demonstrate that the integration of a pyridine ring is key to achieving high thermal stability and suitable energy levels for efficient device operation. acs.org The sec-butyl group in this compound would be expected to enhance the solubility of any derived materials, a critical factor for fabrication processes like spin-coating, and could also influence the molecular packing in the solid state, which in turn affects charge mobility.

To illustrate the potential, the performance of OLEDs using related pyridine-based hole-transporting materials is presented in the table below.

Device with HTMMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)External Quantum Efficiency (%)
Py-Br1730022.49
Py-Me-25.2-
Py-03-26.6-
Py-MeO-25.7-

Data compiled from studies on functionalized pyrene-pyridine integrated hole-transporting materials. The specific compound this compound was not used in these devices, but the data illustrates the utility of the pyridine moiety in OLEDs. nih.gov

Derivatives of 2-pyridone have also been investigated for their application in sky-blue and white OLEDs, demonstrating the versatility of the pyridine framework in developing new emitter materials. acs.orgdiva-portal.org

The bifunctional nature of this compound, with its reactive primary amine and the pyridine ring, makes it a candidate for use as a monomer in the synthesis of novel polymers. The amino group can participate in polymerization reactions such as polycondensation or be a site for polymer modification. The incorporation of the 6-(sec-butyl)pyridine moiety into a polymer backbone could impart specific properties, such as thermal stability, altered solubility, and the ability to coordinate with metal ions.

While the direct polymerization of this compound has not been detailed in available research, the synthesis of other pyridine-based polymers demonstrates the feasibility of this approach. For example, pyridine-based polyurethane-ureas have been synthesized using diaminopyridine as a chain extender. researchgate.net The amino group of this compound could similarly react with diisocyanates or diacyl chlorides to form polyureas or polyamides, respectively. The bulky sec-butyl group would likely influence the polymer's morphology and chain packing, potentially leading to materials with unique physical and mechanical properties.

The synthesis of zwitterionic polymers often involves the alkylation of amines, a reaction pathway that could be adapted for modifying polymers with pendant groups derived from this compound. mdpi.com Furthermore, the synthesis of polymers containing pyridine-2,6-dicarboxamide units highlights the utility of the pyridine scaffold in creating well-defined polymeric structures. mdpi.com

The 2-aminopyridine (B139424) moiety is a well-established functional group for directing the self-assembly of molecules into ordered supramolecular structures through hydrogen bonding. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. This can lead to the formation of predictable and robust hydrogen-bonded networks.

Studies on other pyridine derivatives, such as pyridine-2,6-diimine-linked macrocycles, have shown their ability to self-assemble into complex structures like nanotubes. nih.gov This demonstrates the power of the pyridine unit in creating highly ordered materials. The principles of self-limiting alkylation of N-aminopyridinium salts further highlight the versatile reactivity of the aminopyridine group in synthetic chemistry, which can be extended to the design of self-assembling systems. acs.orgchemrxiv.org

Role in Non-Biological Sensor Technologies (e.g., metal ion detection, pH sensors)

The presence of both a pyridine nitrogen atom and an amino group makes this compound an excellent candidate for use as a ligand in the design of chemical sensors. The two nitrogen atoms can act as a bidentate chelate, binding to metal ions. This binding event can be designed to produce a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor).

The development of fluorescent chemosensors based on pyridine derivatives is an active area of research. encyclopedia.pub These sensors often operate via a photoinduced electron transfer (PET) mechanism, where the fluorescence of a tethered fluorophore is quenched by the lone pair of electrons on the nitrogen atoms. mdpi.com Upon binding to a metal ion, the lone pair is engaged in the coordinate bond, which can inhibit the PET process and lead to a "turn-on" fluorescent response. The selectivity of such sensors for different metal ions can be tuned by modifying the structure of the pyridine-containing ligand. rsc.org

While specific studies on this compound as a sensor are not widely reported, its structural features are highly relevant. The 2-aminopyridine core is a known component in fluorescent probes. mdpi.com The sec-butyl group could enhance the sensor's solubility in various media and influence its photophysical properties.

The table below summarizes the capabilities of some pyridine-based fluorescent sensors for detecting various metal ions, illustrating the potential of this class of compounds in sensor technology.

Sensor Based OnTarget IonDetection Mechanism
Rhodamine and Pyridine DerivativeHg²⁺Colorimetric and Fluorometric
Polyamine Ligands with PyridineZn²⁺, Cu²⁺Fluorescence Enhancement (PET Inhibition)
Pyridine-containing MacrocyclesPb²⁺, Cu²⁺, Cd²⁺, Hg²⁺Redox and Optical Changes

This table provides examples of sensor functionalities from related pyridine compounds to indicate the potential applications of this compound. nih.govresearchgate.net

Analytical Methodologies for Detection and Quantification Non Biological Matrices

Chromatographic Techniques (e.g., GC-MS, HPLC-UV/MS) for Purity and Reaction Monitoring

Chromatographic methods are central to the separation, identification, and quantification of 6-(sec-butyl)pyridin-2-amine, as well as for monitoring the progress of its synthesis and detecting any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of the resulting ions.

For aminopyridines, derivatization is sometimes employed to improve chromatographic peak shape and thermal stability, although direct analysis is often feasible. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of the sec-butyl group and other fragments of the pyridine (B92270) ring.

Hypothetical GC-MS Parameters for this compound Analysis:

Parameter Value
Column 5% Phenyl Methyl Siloxane (e.g., HP-5MS)
Injector Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min
Carrier Gas Helium
MS Ionization Electron Ionization (EI) at 70 eV

| Mass Range | 40-400 amu |

High-Performance Liquid Chromatography (HPLC) with UV or MS Detection:

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase.

Detection can be achieved using a UV detector, as the pyridine ring of the compound absorbs UV light. A more specific and sensitive detection method is mass spectrometry (LC-MS), which provides molecular weight and structural information, aiding in peak identification and purity assessment. The choice of mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or ammonium (B1175870) acetate, is critical for achieving good separation.

Illustrative HPLC-UV/MS Conditions for this compound Purity Assay:

Parameter Value
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
UV Detection 254 nm

| MS Detection | Electrospray Ionization (ESI), Positive Mode |

Electrochemical Analysis Methods (e.g., Cyclic Voltammetry for redox properties)

Electrochemical methods can provide insights into the redox properties of this compound. Cyclic voltammetry (CV) is a widely used technique to study the electrochemical behavior of a compound by measuring the current that develops in an electrochemical cell as the potential is varied.

Expected Features of a Cyclic Voltammogram for an Aminopyridine Derivative:

Feature Description
Anodic Peak Corresponds to the oxidation of the amino group.
Cathodic Peak May be present if the oxidation is reversible or quasi-reversible.
Peak Potential Provides information about the ease of oxidation.

| Peak Current | Proportional to the concentration of the analyte under controlled conditions. |

Structure Property Relationships in Non Biological Contexts

Correlation of Molecular Structure with Spectroscopic Signatures

The spectroscopic profile of 6-(sec-butyl)pyridin-2-amine is a direct reflection of its molecular components. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the compound by probing the environment of its atoms and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the protons on the pyridine (B92270) ring appear as distinct signals in the aromatic region, typically between δ 6.0 and 8.5 ppm. The electron-donating amino group (-NH₂) tends to shield the ring protons, shifting them to a higher field (lower ppm) compared to unsubstituted pyridine. The specific splitting patterns of these aromatic protons are dictated by their coupling with adjacent protons. The protons of the sec-butyl group would appear in the aliphatic region (δ 0.5-3.0 ppm). The methine proton (-CH) attached to the ring would be deshielded relative to the other alkyl protons. The diastereotopic nature of the methylene (B1212753) (-CH₂) protons in the ethyl part of the sec-butyl group could lead to complex splitting patterns. The protons of the amino group (-NH₂) typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

In ¹³C NMR spectroscopy, the carbon atoms of the pyridine ring resonate in the range of δ 100-160 ppm. The carbon atom C2, bonded to the amino group, and C6, bonded to the sec-butyl group, would show characteristic shifts influenced by these substituents. The carbons of the sec-butyl group would appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Pyridine H36.2 - 6.5Doublet (d)Influenced by adjacent H4 and the amino group at C2.
Pyridine H47.2 - 7.5Triplet (t) or Doublet of Doublets (dd)Coupled to H3 and H5.
Pyridine H56.4 - 6.7Doublet (d)Influenced by adjacent H4 and the sec-butyl group at C6.
Amino (-NH₂)4.5 - 5.5Broad Singlet (br s)Shift is solvent and concentration dependent.
sec-Butyl CH2.6 - 2.9Sextet or Multiplet (m)Attached directly to the pyridine ring.
sec-Butyl CH₂1.5 - 1.8Multiplet (m)Diastereotopic protons may result in complex splitting.
sec-Butyl CH₃ (ethyl)0.8 - 1.1Triplet (t)Coupled to the CH₂ group.
sec-Butyl CH₃ (methyl)1.1 - 1.3Doublet (d)Coupled to the CH group.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic pyridine ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the sec-butyl group appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring typically show multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS): In mass spectrometry, this compound would exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight (150.22 g/mol ). A common fragmentation pattern for alkylpyridines is the loss of an alkyl radical through benzylic-like cleavage. For this molecule, a significant fragment would likely result from the loss of an ethyl radical (•CH₂CH₃) from the sec-butyl group, leading to a prominent peak at m/z 121.

Influence of Stereochemistry of the Sec-butyl Group on Chemical Reactivity and Physical Properties

The sec-butyl group contains a chiral center at the carbon atom attached to the pyridine ring. This gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. While these enantiomers have identical physical properties such as boiling point, density, and refractive index in an achiral environment, they differ in their interaction with plane-polarized light, rotating it in opposite directions. This property is known as optical activity.

The stereochemistry of the sec-butyl group can significantly influence the chemical reactivity of this compound in stereoselective reactions. When reacting with other chiral reagents or catalysts, the two enantiomers can exhibit different reaction rates. This is because the transition states formed from the (R)- and (S)-enantiomers with a chiral reactant are diastereomeric and thus have different energies. For instance, in an enzyme-catalyzed reaction or a reaction using a chiral catalyst, one enantiomer may fit the active site more favorably than the other, leading to high enantioselectivity. nih.gov This principle is fundamental to asymmetric synthesis, where chiral ligands are used to control the stereochemical outcome of a reaction. acs.org

The physical properties in a chiral environment can also differ. For example, the enantiomers will have different solubilities in a chiral solvent and different retention times when analyzed by chromatography using a chiral stationary phase.

Interactive Data Table: Comparison of Properties of (R)- and (S)-6-(sec-butyl)pyridin-2-amine

Property (R)-enantiomer (S)-enantiomer Racemic Mixture
Molecular Weight150.22 g/mol 150.22 g/mol 150.22 g/mol
Boiling Point (achiral solvent)IdenticalIdenticalMay differ slightly
Density (achiral solvent)IdenticalIdenticalMay differ slightly
Optical Rotation [α]Opposite sign, equal magnitudeOpposite sign, equal magnitudeZero
Reactivity with achiral reagentsIdenticalIdenticalIdentical
Reactivity with chiral reagentsDifferent ratesDifferent ratesAverage of enantiomers
Solubility (chiral solvent)DifferentDifferentMay differ from pure enantiomers

Structure-Reactivity and Structure-Selectivity Correlations in Catalytic Systems

Chiral pyridine-derived ligands are of significant interest in the field of asymmetric catalysis. acs.org this compound, with its chiral sec-butyl group and two potential nitrogen donor atoms (the pyridine nitrogen and the amino nitrogen), can act as a chiral ligand for transition metals.

Structure-Reactivity Correlations: The reactivity of a metal complex incorporating this ligand is influenced by both electronic and steric factors.

Electronic Effects: The amino group at the 2-position is electron-donating, which increases the electron density on the pyridine nitrogen. researchgate.net This enhances the Lewis basicity of the pyridine nitrogen, making it a stronger σ-donor to a metal center. This increased electron density on the metal can, in turn, affect its catalytic activity, for example, by promoting oxidative addition steps in a catalytic cycle.

Steric Effects: The sec-butyl group at the 6-position provides significant steric bulk around the pyridine nitrogen. This steric hindrance can influence the coordination geometry of the metal complex and the rate at which substrates can access the catalytic center.

Structure-Selectivity Correlations: In asymmetric catalysis, the primary role of a chiral ligand is to create a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction. The sec-butyl group in this compound is crucial for inducing enantioselectivity. The fixed spatial orientation of the methyl and ethyl groups on the chiral center creates a well-defined three-dimensional pocket. When a substrate coordinates to the catalyst, one approach may be sterically favored over the other, leading to the preferential formation of one enantiomer of the product. The development of such "chiral pyridine units (CPUs)" has been a key strategy in designing new catalytic asymmetric reactions. acs.org The rigidity and steric profile of the ligand are paramount in achieving high levels of stereocontrol.

Impact of Molecular Architecture on Material Properties

The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. This allows for the formation of predictable intermolecular hydrogen bonds, such as N-H···N interactions, which can link molecules together into one-, two-, or three-dimensional networks. nih.gov The self-assembly of molecules into ordered structures is a cornerstone of crystal engineering and the design of functional materials.

The presence of the chiral sec-butyl group can introduce chirality into the resulting supramolecular assembly. Even though the molecule itself is chiral, the self-assembly of achiral molecules can sometimes lead to the formation of chiral crystals. researchgate.net In the case of this compound, using a single enantiomer could enforce a specific chiral packing arrangement in the solid state. Such chiral materials are of interest for applications in nonlinear optics and enantioselective separations.

Furthermore, the pyridine ring can participate in π-π stacking interactions, which provide additional stability to the assembled structures. The steric bulk of the sec-butyl group would influence the geometry of this stacking, preventing a simple face-to-face arrangement and potentially leading to more complex, offset structures. By modifying the substituents on the pyridine ring, it is possible to tune these intermolecular interactions and thus control the properties of the resulting material, such as its porosity, thermal stability, or optical properties.

Future Research Directions and Opportunities

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally responsible methods for synthesizing 6-(sec-butyl)pyridin-2-amine and its derivatives is a primary area for future research. Traditional methods for creating substituted pyridines can involve harsh conditions, expensive catalysts, and generate significant waste. nih.govacs.org Future efforts will likely focus on "green chemistry" principles to overcome these limitations.

Key opportunities include:

Catalyst Innovation: Research into novel, low-cost, and environmentally benign catalysts is crucial. acs.org While palladium-catalyzed methods have been effective for aminopyridine synthesis, future work could explore earth-abundant metal catalysts or even metal-free reaction pathways. acs.org Organoautocatalysis, where a reaction product catalyzes its own formation, presents an intriguing possibility for catalyst-free synthesis under mild conditions. fau.eu

Biocatalytic Approaches: The use of enzymes in synthetic chemistry offers high selectivity and mild reaction conditions. rsc.org Future research could explore engineered enzymes, such as transaminases, for the chiral synthesis of aminopyridine derivatives, providing a highly sustainable route to enantiopure compounds. rsc.org

Flow Chemistry and Process Intensification: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.

Solvent-Free and Aqueous Synthesis: Moving away from volatile organic solvents is a core tenet of green chemistry. The development of synthetic methods that operate under solvent-free conditions or in water would significantly reduce the environmental impact of production. nih.govacs.orgacs.org Multicomponent reactions (MCRs) under solvent-free conditions have already shown promise for the efficient synthesis of various 2-aminopyridine (B139424) derivatives. nih.govresearchgate.net

Synthetic StrategyTraditional ApproachFuture Sustainable ApproachKey Advantages of Future Approach
Catalysis Precious metal catalysts (e.g., Palladium) acs.orgEarth-abundant metal catalysts, Organocatalysts, Biocatalysts acs.orgfau.eursc.orgLower cost, reduced toxicity, high selectivity, mild conditions.
Reaction Conditions High temperatures, harsh reagents.Mild conditions (e.g., room temperature), use of flow chemistry. fau.euLower energy consumption, enhanced safety, improved control.
Solvents Volatile organic solvents.Water, ionic liquids, or solvent-free conditions. nih.govwikipedia.orgReduced environmental impact and health hazards.

Development of Advanced Computational Models for Complex Interactions

Computational chemistry provides powerful tools to predict molecular properties and guide experimental research. acs.org For this compound, developing sophisticated computational models can accelerate the discovery of new applications and provide fundamental insights into its behavior.

Future research in this area should focus on:

Predictive Modeling of Reactivity: Using methods like Density Functional Theory (DFT), researchers can model the electronic structure of this compound to predict its reactivity in various chemical transformations. acs.orgnih.gov This can help in designing more efficient synthetic routes and understanding potential degradation pathways.

Molecular Docking and Supramolecular Chemistry: The pyridine (B92270) and amine groups in the molecule make it a candidate for forming complexes with metal ions or participating in hydrogen bonding. mdpi.com Advanced molecular docking simulations can predict how this compound might bind to biological targets or self-assemble into larger supramolecular structures. nih.gov

Machine Learning for Property Prediction: By training machine learning algorithms on existing data for similar pyridine derivatives, it may become possible to accurately predict physical, chemical, and even biological properties of this compound and its hypothetical derivatives without the need for extensive experimentation.

Computational MethodApplication for this compoundPotential Insights
Density Functional Theory (DFT) Calculating electronic structure, reaction energetics, and spectroscopic properties. acs.orgPredicting reactivity, stability, and optimal reaction conditions.
Molecular Docking Simulating interactions with biological macromolecules (e.g., enzymes, DNA). nih.govIdentifying potential pharmaceutical applications or biological activity.
Machine Learning (ML) Predicting properties like solubility, toxicity, and material performance. acs.orgRapid screening of virtual derivatives for desired characteristics.

Expansion of Applications in Emerging Chemical and Material Science Fields

The functional groups present in this compound make it a versatile building block for a wide range of advanced materials. Future research is expected to explore its potential in several high-growth areas.

Promising avenues for investigation include:

Organic Electronics: Pyridine-containing compounds are widely used in the development of materials for organic light-emitting diodes (OLEDs), perovskite solar cells, and organic field-effect transistors (OFETs). acs.orgmdpi.com The specific electronic properties endowed by the amino and sec-butyl groups could be harnessed to create novel semiconductors or charge-transport materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyridine ring and the amino group can act as ligands, binding to metal ions to form extended coordination networks. researchgate.net This could lead to the development of new MOFs with tailored porosity for applications in gas storage, separation, or catalysis.

Advanced Polymer Synthesis: The amine group provides a reactive handle for incorporating the molecule into polymer chains, potentially as a monomer or a modifying agent. This could lead to the creation of polymers with enhanced thermal stability, specific optical properties, or unique surface characteristics. mdpi.com

Emerging FieldPotential Role of this compoundDesired Properties
Organic Electronics Component of hole-transport layers (HTLs) in solar cells or as an emitter in OLEDs. acs.orgTunable electronic properties, thermal stability, good film-forming ability.
Metal-Organic Frameworks (MOFs) As an organic linker to connect metal nodes. researchgate.netCreation of porous materials for catalysis, sensing, or gas separation.
Functional Polymers Monomer for creating novel polyamides or polyimides; additive to modify polymer properties. mdpi.comEnhanced thermal resistance, altered refractive index, improved adhesion.

Investigation of Sustainable and Environmentally Benign Chemical Transformations

Beyond its synthesis, future research must also consider the environmental impact of the chemical reactions involving this compound. This involves designing transformations that are both efficient and sustainable.

Opportunities for investigation include:

Biocatalytic Degradation: Understanding the microbial metabolism of pyridine derivatives is crucial for assessing their environmental fate. nih.govresearchgate.net Research could focus on identifying or engineering microorganisms and enzymes capable of biodegrading this compound, which is important for environmental remediation.

Photocatalysis and Electrocatalysis: Using light or electricity to drive chemical reactions can offer a green alternative to traditional, heat-intensive methods. Future studies could explore the use of photocatalysis or electrocatalysis to functionalize the pyridine ring or the sec-butyl group, creating new derivatives with minimal waste.

Atom-Economic Reactions: The development of reactions that incorporate a maximum number of atoms from the reactants into the final product is a key goal of green chemistry. Future work should focus on designing atom-economic transformations for modifying this compound, such as addition reactions or C-H activation, which avoid the use of protecting groups and minimize byproduct formation.

Transformation TypeConventional MethodSustainable AlternativeEnvironmental Benefit
Functionalization Use of stoichiometric, often toxic, reagents (e.g., PCC). wikipedia.orgPhotocatalysis, Electrocatalysis, Biocatalysis. nih.govReduced waste, use of renewable energy sources, high selectivity.
Degradation Incineration or chemical treatment.Microbial or enzymatic degradation. nih.govresearchgate.netLower energy input, potential for bioremediation, conversion to benign products.
Derivatization Multi-step synthesis with protecting groups.Direct C-H activation or atom-economic addition reactions.Fewer reaction steps, higher resource efficiency, less waste.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(sec-Butyl)pyridin-2-amine, and how do reaction conditions influence yield?

  • Methodology : The synthesis of pyridin-2-amine derivatives typically involves nucleophilic substitution or transition metal-catalyzed coupling. For example, palladium-catalyzed amination of 6-bromo-2-aminopyridine with sec-butyl Grignard reagents can introduce the sec-butyl group . Microwave-assisted synthesis or flow chemistry may enhance reaction efficiency by reducing side products, as seen in analogous brominated pyridines .
  • Key Parameters : Temperature (80–120°C), solvent polarity (e.g., THF or DMF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) significantly affect regioselectivity and yield.

Q. How can researchers validate the purity and structural integrity of 6-(sec-Butyl)pyridin-2-amine?

  • Analytical Techniques :

  • HPLC-MS : Quantify purity (>98%) and detect impurities using reversed-phase C18 columns with acetonitrile/water gradients .
  • NMR : Confirm substitution patterns via ¹H NMR (e.g., sec-butyl methyl protons at δ 0.8–1.2 ppm) and ¹³C NMR (pyridine C2 amine resonance near δ 155 ppm) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for Cd(II) complexes of analogous pyridin-2-amine ligands .

Q. What safety protocols are essential for handling 6-(sec-Butyl)pyridin-2-amine in the lab?

  • Guidelines :

  • Use fume hoods and PPE (gloves, goggles) due to potential amine toxicity and flammability .
  • Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation or decomposition .

Advanced Research Questions

Q. How does 6-(sec-Butyl)pyridin-2-amine behave as a ligand in coordination chemistry?

  • Case Study : Pyridin-2-amine derivatives form stable complexes with transition metals (e.g., Cd(II), Ni(II)) via N-donor coordination. In Cd(II) complexes, the amine nitrogen and pyridine ring act as monodentate ligands, creating distorted octahedral geometries .
  • Applications : Study catalytic properties (e.g., Suzuki-Miyaura coupling) or photoluminescence by varying metal centers (e.g., Ru for light-harvesting materials).

Q. What strategies resolve contradictions in regioselectivity during functionalization of 6-(sec-Butyl)pyridin-2-amine?

  • Data Analysis : Conflicting substitution patterns may arise from steric hindrance (sec-butyl group) or electronic effects (amine directing). Computational DFT studies can predict reactive sites, while kinetic isotope effects (KIE) differentiate radical vs. polar mechanisms .
  • Experimental Design : Use isotopic labeling (e.g., ¹⁵N at the amine) to track reaction pathways via MS/MS fragmentation .

Q. How can batch-to-batch variability in 6-(sec-Butyl)pyridin-2-amine synthesis be minimized for reproducible bioassays?

  • Quality Control :

  • Standardize reaction workup (e.g., silica gel chromatography with EtOAc/hexane gradients) .
  • Quantify residual solvents (GC-MS) and metal catalysts (ICP-OES) to <10 ppm .
    • Statistical Tools : Apply ANOVA to assess inter-batch differences in purity, solubility, and biological activity .

Q. What are the limitations of current computational models for predicting the physicochemical properties of 6-(sec-Butyl)pyridin-2-amine?

  • Challenges :

  • Force fields (e.g., GAFF) often misestimate steric effects of branched alkyl groups.
  • Solvation models (e.g., COSMO-RS) may fail to predict aqueous solubility due to amine hydrophilicity and sec-butyl hydrophobicity .
    • Mitigation : Combine MD simulations with experimental logP (octanol/water) and pKa (potentiometric titration) data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.